3-methyl-3-(methylsulfanyl)but-1-yne
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Overview
Description
3-methyl-3-(methylsulfanyl)but-1-yne: is an organic compound with the molecular formula C6H10S It is characterized by the presence of a butyne backbone with a methyl group and a methylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3-(methylsulfanyl)but-1-yne typically involves the alkylation of propargyl alcohol derivatives
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-3-(methylsulfanyl)but-1-yne can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed:
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Reduction: Corresponding alkanes or alkenes.
Substitution: Various substituted butynes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-methyl-3-(methylsulfanyl)but-1-yne is used as a building block in organic synthesis, particularly in the construction of more complex molecules
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as precursors to bioactive molecules. The presence of the alkyne group makes it a candidate for click chemistry applications, which are widely used in bioconjugation and drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity is exploited in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-methyl-3-(methylsulfanyl)but-1-yne exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of attack, leading to the formation of sulfoxides or sulfones. In nucleophilic substitution reactions, the alkyne carbon is typically the site of nucleophilic attack, resulting in the displacement of the methylsulfanyl group.
Comparison with Similar Compounds
- 3-methyl-3-(methylsulfonyl)but-1-yne
- 3-methyl-3-(methylthio)but-1-yne
- 3-methyl-3-(methylsulfinyl)but-1-yne
Comparison: 3-methyl-3-(methylsulfanyl)but-1-yne is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity compared to its sulfonyl and sulfinyl analogs. The methylsulfanyl group is more prone to oxidation, making it a versatile intermediate in synthetic chemistry. Additionally, the alkyne functionality provides opportunities for further functionalization through click chemistry and other alkyne-specific reactions.
Properties
CAS No. |
1467102-39-1 |
---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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